N-(4-tert-butylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide
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Overview
Description
N-(4-tert-butylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a furan ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Formation of Intermediate Compounds: The initial step involves the preparation of (4-tert-butyl-benzyl)-furan-2-ylmethyl-amine, which serves as a key intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-fluorobenzoyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(4-tert-butylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-tert-butylbenzyl)-4-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylbenzyl)-4-fluorobenzamide: Lacks the furan ring, which may affect its chemical properties and applications.
N-(4-tert-butylbenzyl)-N-(furan-2-ylmethyl)benzamide:
Uniqueness
The combination of these functional groups makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C23H24FNO2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H24FNO2/c1-23(2,3)19-10-6-17(7-11-19)15-25(16-21-5-4-14-27-21)22(26)18-8-12-20(24)13-9-18/h4-14H,15-16H2,1-3H3 |
InChI Key |
VQIDJYWZZYOLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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